methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate
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Overview
Description
Methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid. The mixture is refluxed for several hours, and the reaction progress is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to the development of new drugs targeting specific diseases.
Industry: Its chemical properties make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with similar structural features.
3-Amino-5-methylpyrazole: A related compound with a similar pyrazole core.
4-((1,5-dihydro-3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-ylidene)amino)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: A structurally related pyrazole derivative.
Uniqueness
Methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate is unique due to its specific substitution pattern and the presence of both carbamate and pyrazole functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13N3O3 |
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Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate |
InChI |
InChI=1S/C12H13N3O3/c1-8-6-11(16)15(14-8)10-5-3-4-9(7-10)13-12(17)18-2/h3-5,7H,6H2,1-2H3,(H,13,17) |
InChI Key |
FUSGBSHYIDGALV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=CC(=C2)NC(=O)OC |
Origin of Product |
United States |
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